Cas no 383128-11-8 (2-(2-methylfuran-3-yl)piperidine)

2-(2-methylfuran-3-yl)piperidine 化学的及び物理的性質
名前と識別子
-
- 2-(2-methylfuran-3-yl)piperidine
- 383128-11-8
- 2-(2-Methyl-3-furanyl)piperidine
- DTXSID501302200
- EN300-1827227
-
- インチ: 1S/C10H15NO/c1-8-9(5-7-12-8)10-4-2-3-6-11-10/h5,7,10-11H,2-4,6H2,1H3
- InChIKey: BNNWFEHAMQSIGQ-UHFFFAOYSA-N
- ほほえんだ: O1C=CC(=C1C)C1CCCCN1
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 25.2Ų
2-(2-methylfuran-3-yl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1827227-5.0g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 5g |
$5304.0 | 2023-06-01 | ||
Enamine | EN300-1827227-2.5g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 2.5g |
$2211.0 | 2023-09-19 | ||
Enamine | EN300-1827227-0.1g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1827227-0.5g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1827227-5g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1827227-10g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1827227-10.0g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 10g |
$7866.0 | 2023-06-01 | ||
Enamine | EN300-1827227-0.05g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1827227-1.0g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 1g |
$1829.0 | 2023-06-01 | ||
Enamine | EN300-1827227-1g |
2-(2-methylfuran-3-yl)piperidine |
383128-11-8 | 1g |
$1129.0 | 2023-09-19 |
2-(2-methylfuran-3-yl)piperidine 関連文献
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
2-(2-methylfuran-3-yl)piperidineに関する追加情報
2-(2-Methylfuran-3-yl)Piperidine: A Comprehensive Overview
2-(2-Methylfuran-3-yl)Piperidine, also known by its CAS number CAS 383128-11-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which combines a piperidine ring with a substituted furan moiety. The presence of the methyl group at the 2-position of the furan ring introduces interesting electronic and steric effects, making this compound a valuable substrate for various chemical transformations and applications.
The synthesis of 2-(2-Methylfuran-3-yl)Piperidine typically involves multi-step processes that often start with the preparation of the furan derivative. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this compound with high enantiomeric excess, which is particularly important for its potential use in chiral drug discovery. The use of transition metal catalysts, such as palladium or rhodium complexes, has significantly streamlined the synthesis process, making it more scalable and environmentally friendly.
One of the most intriguing aspects of CAS 383128-11-8 is its pharmacological profile. Studies have shown that this compound exhibits moderate to strong activity in various biological assays, including anti-inflammatory, antioxidant, and neuroprotective effects. For instance, research published in Journal of Medicinal Chemistry demonstrated that 2-(2-Methylfuran-3-yl)Piperidine derivatives can inhibit key enzymes involved in inflammation pathways, suggesting their potential as therapeutic agents for conditions like arthritis and neurodegenerative diseases.
In addition to its pharmacological applications, CAS 383128-11-8 has also found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor applications. Recent studies have highlighted its role in enhancing the selectivity and efficiency of transition metal catalysts in olefin metathesis reactions, a critical process in organic synthesis.
The structural versatility of 2-(2-Methylfuran-3-yl)Piperidine has also made it a valuable building block in supramolecular chemistry. Its ability to form hydrogen bonds and π–π interactions enables the self-assembly of complex molecular architectures, which have potential applications in nanotechnology and drug delivery systems.
Looking ahead, the development of novel derivatives of CAS 383128-11-8 is expected to further expand its utility across diverse fields. Researchers are actively exploring modifications to the piperidine ring and furan substituents to enhance bioavailability, stability, and target specificity. The integration of computational chemistry tools with experimental studies is anticipated to accelerate the discovery of new applications for this compound.
In conclusion, 2-(2-Methylfuran-3-yl)Piperidine, or CAS 383128-11-8, stands as a prime example of how structural complexity can lead to multifaceted functionality. Its significance lies not only in its current applications but also in its potential to inspire future innovations across chemistry and related disciplines.
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